

An In-depth Technical Guide to the Physicochemical Properties of HODHBt

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Compound of Interest

Compound Name: HODHBt

Cat. No.: B1673326

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Abstract

3-Hydroxy-1,2,3-benzotriazin-4(3H)-one (**HODHBt**) is a small molecule of significant interest in biomedical research, particularly for its role as a latency-reversing agent for HIV-1 and its immunomodulatory effects. This technical guide provides a comprehensive overview of the core physicochemical properties of **HODHBt**, essential for its application in research and drug development. The document details its chemical identity, solubility, and other key characteristics. Furthermore, it outlines a relevant biological signaling pathway and a standard experimental workflow involving **HODHBt**, presented through clear diagrams and detailed protocols. This guide is intended to be a valuable resource for researchers and professionals working with this compound.

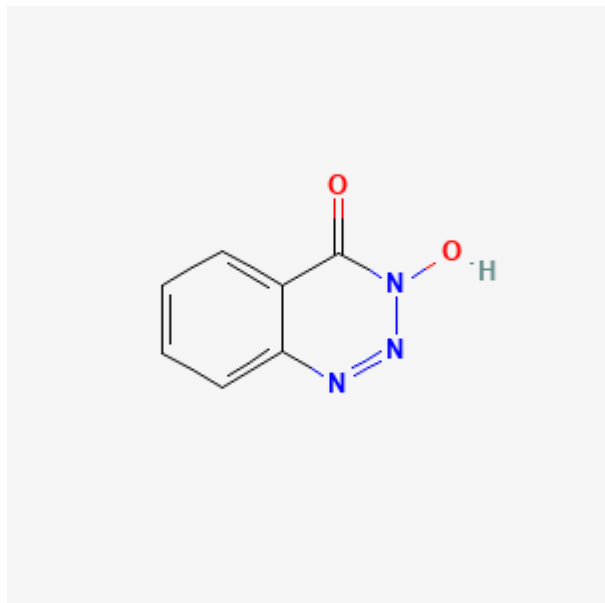
Physicochemical Properties of HODHBt

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in experimental and developmental settings. This section summarizes the key properties of **HODHBt**.

Chemical Identity

- IUPAC Name: 3-hydroxy-1,2,3-benzotriazin-4(3H)-one[1]
- Synonyms: HOOBt, DHBT

- CAS Number: 28230-32-2[1]
- Molecular Formula: C₇H₅N₃O₂[1]
- Molecular Weight: 163.13 g/mol [1]
- Chemical Structure:



Quantitative Physicochemical Data

The following table summarizes the known quantitative physicochemical properties of **HODHBt**.

Property	Value	Source
Appearance	Slightly yellow crystals or off-white to yellow solid.	[2]
Melting Point	184-189 °C (with decomposition)	[3]
pKa (Predicted)	7.78 ± 0.20	[2][4]
Solubility	See Table 2	-
Stability	Data not readily available. A Safety Data Sheet indicates "no data available" for chemical stability.	

Solubility Profile

Understanding the solubility of **HODHBt** is critical for preparing solutions for in vitro and in vivo studies.

Table 2: Solubility of **HODHBt**

Solvent	Solubility	Source
Water	Soluble	[2][4]
1% Acetic Acid	Soluble	[2][4]
Dimethylformamide (DMF)	~25% solution	
Dimethyl Sulfoxide (DMSO)	Highly soluble	-

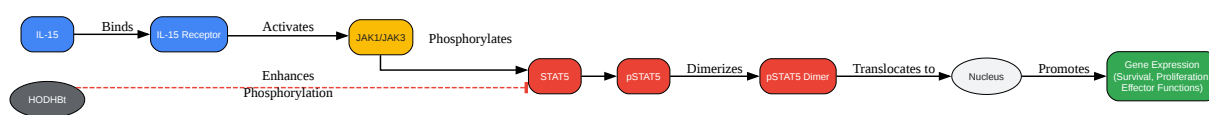
Note: For in vivo studies, specific formulations are required. A common protocol involves a multi-component solvent system to achieve the desired concentration and biocompatibility.

Biological Activity and Signaling Pathway

HODHBt is recognized for its ability to enhance the signaling of cytokines such as Interleukin-15 (IL-15). This is primarily achieved through the potentiation of the STAT5 signaling pathway. [5] IL-15 is crucial for the development, survival, and activation of immune cells like Natural Killer (NK) cells and CD8+ T cells. [6][7][8][9][10]

HODHBt and the IL-15 Signaling Pathway

The binding of IL-15 to its receptor complex (IL-15R) triggers the activation of Janus kinases (JAK1 and JAK3). These kinases then phosphorylate Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 dimerizes and translocates to the nucleus, where it acts as a transcription factor to regulate the expression of genes involved in cell survival, proliferation, and effector functions. **HODHBt** has been shown to enhance the phosphorylation of STAT5, thereby amplifying the downstream effects of IL-15 signaling. [5]



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Caption: **HODHBt** enhances IL-15-mediated STAT5 signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for experiments frequently conducted with **HODHBt**.

Preparation of HODHBt Stock Solution

A concentrated stock solution of **HODHBt** is typically prepared in an organic solvent and then diluted to the final working concentration in cell culture media.

Materials:

- **HODHBt** powder

- Dimethyl Sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes

Protocol:

- Weigh the desired amount of **HODHBt** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
- Vortex thoroughly until the **HODHBt** is completely dissolved.
- Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

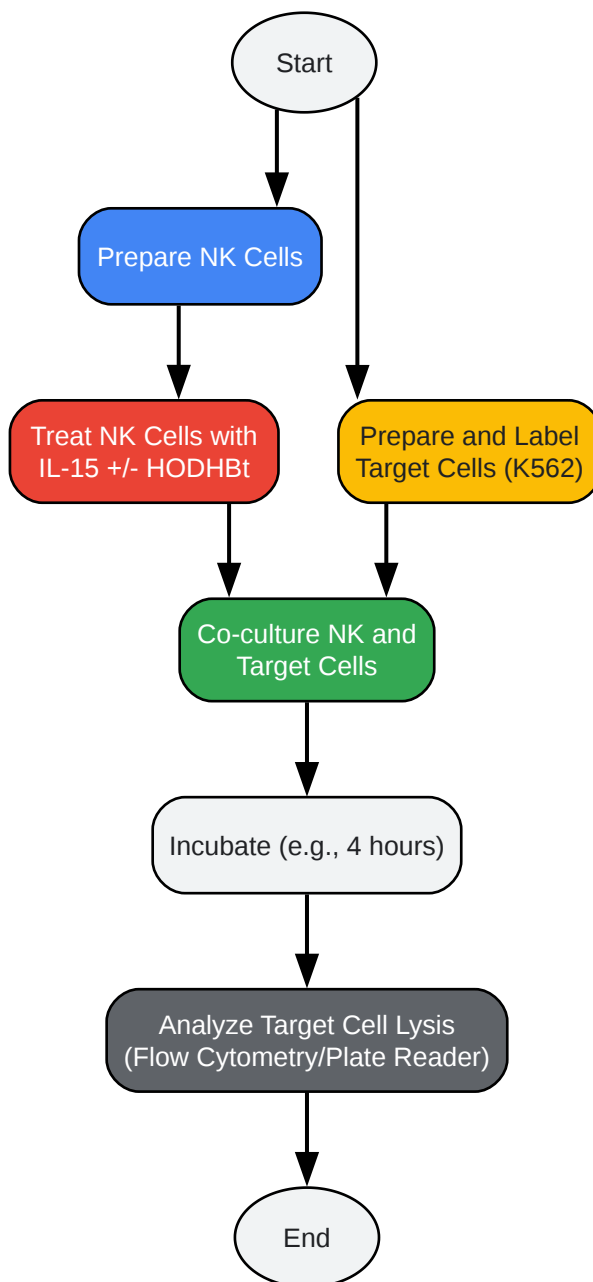
Natural Killer (NK) Cell Cytotoxicity Assay

This assay is used to determine the ability of NK cells to kill target cells and to assess the effect of **HODHBt** on this function.^{[11][12]}

Materials:

- Primary human NK cells (effector cells)
- K562 cells (target cells, susceptible to NK cell-mediated lysis)
- Complete RPMI-1640 medium
- Recombinant human IL-15 (rhIL-15)
- **HODHBt** stock solution
- Calcein-AM or other viability dye
- 96-well U-bottom plates
- Flow cytometer or fluorescence plate reader

Experimental Workflow Diagram:



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Caption: Workflow for an NK cell cytotoxicity assay with **HODHBt**.

Detailed Protocol:

- Preparation of Effector Cells:

- Isolate primary human NK cells from peripheral blood mononuclear cells (PBMCs) using a negative selection kit.
- Culture the NK cells in complete RPMI-1640 medium supplemented with a low concentration of rhIL-15 (e.g., 10 ng/mL) to maintain viability.
- Preparation of Target Cells:
 - Culture K562 cells in complete RPMI-1640 medium.
 - On the day of the assay, harvest the K562 cells and wash them with PBS.
 - Label the target cells with a viability dye such as Calcein-AM according to the manufacturer's instructions. This allows for the differentiation of live target cells from dead cells and effector cells.
- Treatment of Effector Cells:
 - Plate the NK cells in a 96-well plate.
 - Treat the NK cells with the desired concentrations of rhIL-15 (e.g., 100 ng/mL) in the presence or absence of **HODHBt** (e.g., 10-100 μ M) or a vehicle control (e.g., DMSO).
 - Incubate the treated NK cells for a predetermined period (e.g., 24 hours) to allow for activation.
- Co-culture and Cytotoxicity Measurement:
 - After the pre-treatment period, add the labeled target cells to the wells containing the effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
 - Include control wells with target cells only (spontaneous lysis) and target cells with a lysis agent (maximum lysis).
 - Incubate the co-culture for 4-6 hours at 37°C.
 - Following incubation, centrifuge the plate and collect the supernatant if performing an LDH release assay, or directly analyze the cells by flow cytometry.

- For flow cytometry, acquire the data and determine the percentage of dead target cells (e.g., Calcein-AM negative and a dead cell stain positive) in each condition.
- Data Analysis:
 - Calculate the percentage of specific lysis using the following formula: % Specific Lysis = $100 * (\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})$

Conclusion

This technical guide provides essential physicochemical data and experimental context for the use of **HODHBt** in a research setting. While key parameters such as molecular weight and melting point are well-defined, further studies are warranted to establish a comprehensive solubility profile across a wider range of solvents and to determine its long-term stability under various conditions. The provided signaling pathway and experimental workflow offer a foundational understanding for investigating the biological effects of **HODHBt**, particularly its role in enhancing immune responses. This information is intended to support the design and execution of robust and reproducible experiments for drug development and other research applications.

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